1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene
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Overview
Description
1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using difluoromethylating agents under specific reaction conditions . This process often requires the use of catalysts and controlled reaction environments to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated biomolecules.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the difluoromethyl group can influence its electronic properties. These interactions can affect the compound’s binding affinity to biological targets, such as enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-5-(trifluoromethoxy)naphthalene
- 1-(Difluoromethyl)-5-(methoxy)naphthalene
- 1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene
Uniqueness: 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly valuable in synthetic chemistry and material science .
Properties
Molecular Formula |
C12H7F5O |
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Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)18-12(15,16)17/h1-6,11H |
InChI Key |
PJDRBWONNJDALF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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